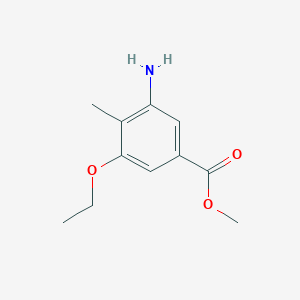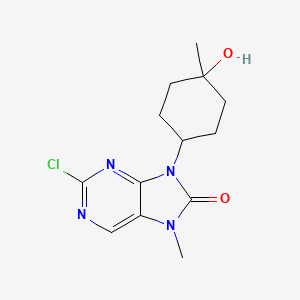
2-Chloro-9-(4-hydroxy-4-methylcyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-(4-hydroxy-4-methylcyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one is a complex organic compound with a unique structure that includes a purine base modified with a chloro group and a cyclohexyl ring
Preparation Methods
The synthesis of 2-Chloro-9-(4-hydroxy-4-methylcyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one typically involves multiple steps. One common synthetic route starts with the preparation of the purine base, followed by the introduction of the chloro group and the cyclohexyl ring. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-9-(4-hydroxy-4-methylcyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclohexyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with modifications at different positions. For example:
2-Chloro-9-(4-hydroxycyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one: Lacks the methyl group on the cyclohexyl ring.
2-Chloro-9-(4-methylcyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one: Lacks the hydroxyl group on the cyclohexyl ring. The uniqueness of 2-Chloro-9-(4-hydroxy-4-methylcyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17ClN4O2 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
2-chloro-9-(4-hydroxy-4-methylcyclohexyl)-7-methylpurin-8-one |
InChI |
InChI=1S/C13H17ClN4O2/c1-13(20)5-3-8(4-6-13)18-10-9(17(2)12(18)19)7-15-11(14)16-10/h7-8,20H,3-6H2,1-2H3 |
InChI Key |
YRLCSYSBYGZTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N2C3=NC(=NC=C3N(C2=O)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12997457.png)
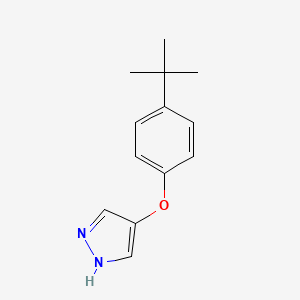

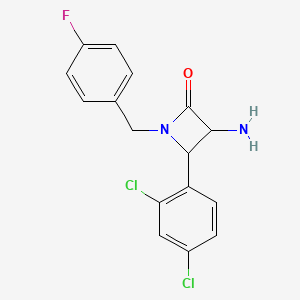
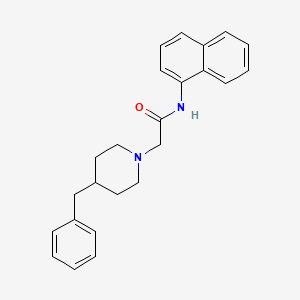
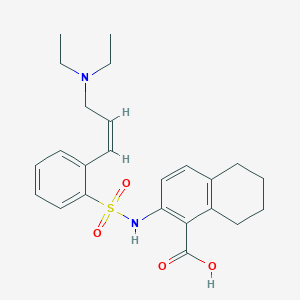
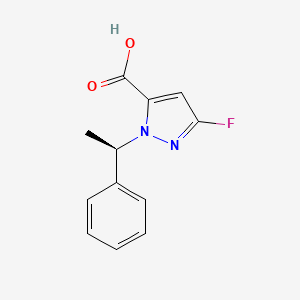
![5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12997484.png)
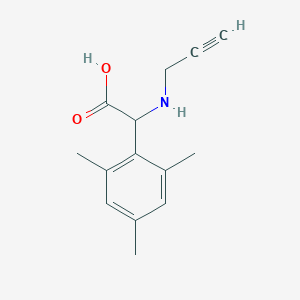
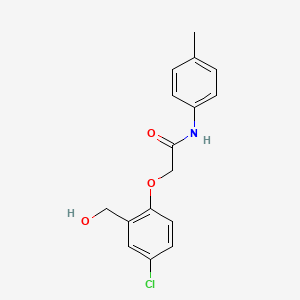
![(1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12997513.png)
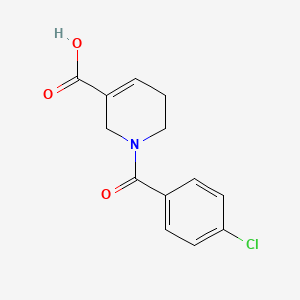
![tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12997533.png)
